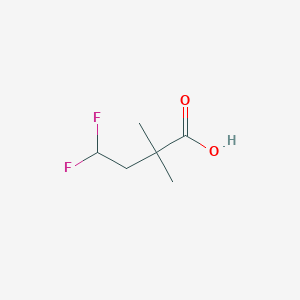

4,4-Difluoro-2,2-dimethylbutanoic acid

Description

Introduction and Significance

The emergence of 4,4-difluoro-2,2-dimethylbutanoic acid as a subject of scientific interest reflects the broader transformation of organofluorine chemistry from an academic curiosity to an essential component of modern chemical research and industrial application. This compound exemplifies the sophisticated methodologies now available for introducing fluorine atoms into organic molecules with precise positional control, representing a remarkable advancement from the early days when fluorination reactions were characterized by violent explosions and uncontrollable degradation. The significance of this particular fluorinated carboxylic acid extends beyond its structural novelty, encompassing its potential applications in pharmaceutical development, material science, and environmental chemistry research.

The compound's molecular architecture demonstrates the successful integration of multiple chemical modifications within a single molecular framework. The presence of two fluorine atoms at the terminal position provides unique electronic and steric properties, while the geminal dimethyl substitution at the alpha position contributes to conformational rigidity and metabolic stability. These structural features collectively result in a molecule that exhibits enhanced chemical stability, altered lipophilicity characteristics, and modified biological activity profiles compared to its non-fluorinated analogs. The compound's predicted physical properties, including a boiling point of 203.0±25.0°C and a density of 1.139±0.06 g/cm³, reflect the influence of fluorine substitution on molecular behavior.

Recent synthetic developments have demonstrated the feasibility of preparing this compound through advanced palladium-catalyzed methodologies, representing a significant improvement over traditional fluorination approaches. These modern synthetic routes enable the direct introduction of fluorine atoms into carboxylic acid substrates without the need for extensive protecting group manipulations or multi-step synthetic sequences that previously characterized fluorinated molecule preparation. The availability of such efficient synthetic pathways has transformed this compound from a theoretical curiosity to a practically accessible research tool.

Historical Development of Fluorinated Carboxylic Acids

The historical trajectory of fluorinated carboxylic acid development spans more than a century, beginning with the pioneering work of Alexander Borodin in 1862, who conducted the first nucleophilic replacement of a halogen atom by fluoride. This initial breakthrough, while rudimentary by contemporary standards, established the fundamental principle of halogen exchange that would later become central to industrial fluorochemical production. The actual first synthesis of an organofluorine compound was achieved by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate, demonstrating the earliest successful incorporation of fluorine into an organic molecular framework.

The development of aromatic fluorination methodologies provided crucial insights that would later influence aliphatic fluorinated carboxylic acid synthesis. In 1927, Schiemann developed the aromatic fluorination methodology using diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction mechanism, while specific to aromatic systems, established important principles regarding the stability and reactivity of carbon-fluorine bonds that would inform subsequent research into aliphatic fluorination. The methodology demonstrated that controlled fluorination could be achieved under specific reaction conditions, moving beyond the explosive and uncontrolled reactions that had previously characterized fluorine chemistry.

The industrial application of fluorinated compounds began in earnest during the 1920s with the development of chlorofluorocarbons as refrigerants. In 1928, General Motors Corporation appointed researchers to develop inert refrigerants, leading to the systematic study of fluoroaliphatic compounds. This industrial interest provided significant impetus for the development of reliable fluorination methodologies, as researchers recognized the unique properties conferred by fluorine substitution. The work of Midgley and colleagues established the foundation for understanding how fluorine incorporation could modify the physical and chemical properties of organic molecules, principles that remain relevant to contemporary fluorinated carboxylic acid research.

World War II marked a pivotal period in fluorine chemistry development, driven by the Manhattan Project's requirement for uranium hexafluoride handling materials. This military application necessitated the development of fluoropolymers and fluorinated compounds capable of withstanding highly reactive fluorine-containing environments. The large-scale production of fluorine for the atomic bomb project led to significant advances in fluorination technology and methodology. During this period, researchers developed improved techniques for direct fluorination using elemental fluorine, moving from the explosive reactions observed by Bancroft and Jones in 1929 to controlled fluorination procedures using fluorine diluted with inert gases.

The post-war period witnessed the expansion of fluorinated carboxylic acid research into pharmaceutical and agricultural applications. The recognition that fluorine substitution could dramatically alter biological activity profiles led to intensive research into fluorinated analogs of naturally occurring carboxylic acids. This research revealed that fluorine incorporation could enhance metabolic stability, modify lipophilicity, and alter binding affinity to biological targets, establishing fluorinated carboxylic acids as important pharmaceutical intermediates and active compounds.

Properties

IUPAC Name |

4,4-difluoro-2,2-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-6(2,5(9)10)3-4(7)8/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEPIJBZFSIYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536988-56-3 | |

| Record name | 4,4-difluoro-2,2-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4,4-Difluoro-2,2-dimethylbutanoic acid is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Despite the limited specific biological activity data available for this compound, its structural characteristics suggest potential interactions with biological systems. This article explores the biological activity of this compound, examining its chemical properties, potential pharmacological effects, and relevant research findings.

- Molecular Formula: C6H10F2O2

- Molecular Weight: 138.16 g/mol

- Structure: The compound features two fluorine atoms attached to the fourth carbon of a dimethyl-substituted butanoic acid structure.

Fluorinated compounds often exhibit unique reactivity due to the electronegativity of fluorine atoms. This can influence their binding affinity to various enzymes and receptors, potentially altering biochemical pathways and physiological effects. The specific positioning of the fluorine atoms in this compound may enhance its metabolic stability and bioavailability compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

A comparative analysis with other fluorinated compounds reveals potential insights into the biological activity of this compound:

| Compound Name | Unique Features | Potential Applications |

|---|---|---|

| 3,3-Difluoro-2-methylbutanoic acid | Fluorinated at different positions; potential agrochemical use | Agricultural chemicals |

| 4-Fluoro-2-methylbutanoic acid | Simpler structure affecting reactivity | Pharmaceuticals and specialty chemicals |

| This compound | Distinct placement of fluorine enhances reactivity | Drug design and materials science |

Case Studies

- Synthesis and Reactivity : Investigations into the synthesis of this compound have focused on its reactivity with various nucleophiles and electrophiles. These studies aim to elucidate its potential role in drug design and materials science.

- Fluorinated Derivatives in Cancer Research : The development of fluorinated compounds has been pivotal in cancer research. For instance, halogenated derivatives have shown enhanced cytotoxic effects in hypoxic conditions by inhibiting hexokinase activity more effectively than their non-fluorinated counterparts . This suggests that similar derivatives of this compound could be explored for anticancer applications.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Position and Fluorination Patterns

The table below compares substituent configurations and fluorination patterns of analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Positions | Key Substituents |

|---|---|---|---|---|---|

| 4,4-Difluoro-2,2-dimethylbutanoic acid | 1536988-56-3 | C₆H₁₀F₂O₂ | 152.14 | C4, C4 | 2,2-dimethyl |

| 4,4-Difluoro-2-methylbutanoic acid | 1010422-68-0 | C₅H₈F₂O₂ | 138.12* | C4, C4 | 2-methyl |

| 3,3-Difluoro-2,2-dimethylbutanoic acid | Not Available | C₆H₁₀F₂O₂ | 152.14 | C3, C3 | 2,2-dimethyl |

| 2-(2,2-Difluoroethyl)-4,4-difluorobutanoic acid | 1010422-63-5 | C₆H₈F₄O₂ | 188.05 | C4, C4; C2, C2 | 2-(2,2-difluoroethyl) |

| (S)-2-((tert-Boc)amino)-4,4-difluorobutanoic acid | 1352621-96-5 | C₁₀H₁₆F₂NO₄ | 252.24 | C4, C4 | 2-(tert-butoxycarbonylamino) |

*Calculated based on molecular formula.

Key Observations :

- Fluorine Positioning: Shifting fluorine from C4 (target compound) to C3 (3,3-difluoro-2,2-dimethylbutanoic acid) alters electronic effects, such as pKa and lipophilicity, impacting solubility and reactivity .

- Functional Group Diversity: The tert-butoxycarbonyl (Boc)-protected amino group in (S)-2-((tert-Boc)amino)-4,4-difluorobutanoic acid expands its utility in peptide synthesis, unlike the non-functionalized target compound .

Pyrolysis Behavior

- This compound: Geminal dimethyl groups at C2 retard pyrolytic decomposition pathways. Studies on analogous 4-benzoyl-2,2-dimethylbutanoic acid derivatives show delayed lactone formation due to steric stabilization of transition states .

- 4-Benzoylbutanoic Acid Derivatives: Pyrolysis of mixed anhydrides yields pseudo esters and unsaturated lactones. The presence of gem-dimethyl groups (as in 4-benzoyl-2,2-dimethylbutanoic acid) requires higher temperatures for lactone formation compared to non-substituted analogs .

Acid-Catalyzed Esterification

- Steric Influence: 2,2-Dimethyl substitution hinders esterification at the β-carbon, favoring alternative reaction pathways. For example, 4-benzoyl-2,2-dimethylbutanoic acid forms normal methyl esters under acid catalysis, unlike its 3,3-dimethyl counterpart, which undergoes side reactions .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The target compound’s steric and electronic profile makes it a candidate for protease inhibitor scaffolds, while Boc-protected derivatives are used in peptide drugs .

- Agrochemicals: Fluorinated butanoic acids are precursors to herbicides, with dimethyl substitutions enhancing environmental stability .

- Material Science: Fluorine-rich analogs like 2-(2,2-difluoroethyl)-4,4-difluorobutanoic acid are explored for hydrophobic coatings .

Preparation Methods

Preparation via Fluorination of β-Keto Esters Using Sulfur Tetrafluoride (SF₄)

One of the most effective and scalable methods for preparing 4,4-difluoro-2,2-dimethylbutanoic acid involves the fluorination of β-keto esters using sulfur tetrafluoride (SF₄). This method has been demonstrated on semi-industrial scales with good yields and purity.

- The β-keto ester precursor is placed in a Hastelloy autoclave cooled with liquid nitrogen.

- SF₄ gas is condensed into the autoclave in a stoichiometric amount (about 1.7 equivalents).

- The autoclave is warmed to room temperature and stirred at 60 °C for 48 hours.

- Gaseous byproducts are vented, and the reaction mixture is poured onto ice.

- The product is extracted with methyl tert-butyl ether (MTBE), washed with aqueous sodium carbonate, dried, and purified by distillation and treatment with potassium permanganate to remove impurities.

| Parameter | Details |

|---|---|

| Reaction temperature | 60 °C |

| Reaction time | 48 hours |

| SF₄ equivalents | ~1.7 equiv |

| Solvent for extraction | MTBE |

| Purification | KMnO₄ treatment and distillation |

| Yield | Reported as good (specific yield not stated) |

| Product purity | High, confirmed by NMR |

- 3,3-Difluoro-2,2-dimethylbutanoic acid was successfully synthesized using this protocol.

- 1H NMR (400 MHz, CDCl₃) confirmed the structure and purity of the product.

This method is advantageous for its scalability and the ability to handle fluorination efficiently without complex reagents or harsh conditions.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Scale Suitability |

|---|---|---|---|

| SF₄ Fluorination of β-keto esters | High yield, scalable, direct fluorination | Requires handling of toxic SF₄ gas | Semi-industrial to industrial |

| Friedel-Crafts acylation + oxidation | Well-established for aromatic compounds | Multi-step, less direct for aliphatic acids | Laboratory scale |

| Radical bromination + fluorination | Applicable to pyridine derivatives | Low yield, hazardous reagents | Small scale |

Research Findings and Optimization Notes

- The SF₄ fluorination method benefits from the use of a Hastelloy autoclave to resist corrosion.

- Reaction times of 48 hours at moderate temperatures (60 °C) optimize conversion without decomposition.

- Post-reaction purification with potassium permanganate removes colored impurities and residual organics, improving product quality.

- Extraction with MTBE and washing with sodium carbonate solution effectively separate the acid product from inorganic residues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Difluoro-2,2-dimethylbutanoic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts condensation or mixed anhydride pyrolysis. For example, derivatives of 4-benzoylbutanoic acid with gem-dimethyl substituents (e.g., 4-benzoyl-4,4-dimethylbutanoic acid) are pyrolyzed at 150°C to yield pseudo esters and unsaturated lactones . Purification involves column chromatography (e.g., silica gel) and validation via HPLC with deuterated internal standards (e.g., triclosan-d3) to ensure >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry : Exact mass determination (e.g., 188.046042 g/mol via low-resolution MS) and isotopic labeling (e.g., deuterated analogs) confirm molecular structure .

- NMR : NMR resolves fluorinated positions, while NMR identifies methyl protons.

- Chromatography : Reverse-phase HPLC with HLB cartridges and LC-grade solvents (e.g., methanol, formic acid) ensures separation from byproducts .

Advanced Research Questions

Q. How do bicyclic reaction mechanisms influence the thermal decomposition of this compound derivatives?

- Methodological Answer : Pyrolysis of mixed anhydrides (e.g., with methyl carbonic acid) proceeds via [4.2.2] bicyclic pathways, forming unsaturated lactones (e.g., 1ul, 3ul) and pseudo esters. The gem-dimethyl effect retards ring closure due to steric hindrance, requiring higher temperatures (e.g., 150°C vs. 120°C for non-substituted analogs). Reaction kinetics can be studied via GC-MS with isotopically labeled tracers (e.g., -carboxylic acids) .

Q. How can contradictions in spectroscopic data for fluorinated analogs be resolved?

- Methodological Answer : Contradictions often arise from fluorine’s electronegativity and spin-spin coupling. Strategies include:

- Isotopic Dilution : Use deuterated standards (e.g., 3,5-difluorobenzoic-d3 acid) to isolate signals in NMR .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, cross-validated with experimental data .

- Multi-Technique Validation : Combine X-ray crystallography (for solid-state conformation) and solution-phase IR spectroscopy to resolve discrepancies in carbonyl stretching frequencies .

Q. What are the challenges in designing bioactivity assays for this compound?

- Methodological Answer :

- Matrix Effects : Use SPE (e.g., Oasis HLB cartridges) to remove interfering compounds from biological samples .

- Stability Testing : Monitor hydrolysis in aqueous buffers (pH 4–9) via LC-MS/MS, noting ester hydrolysis to carboxylic acids under alkaline conditions .

- Enzyme Inhibition : Screen against salicylic acid-dependent enzymes (e.g., cyclooxygenase) using fluorogenic substrates and kinetic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.